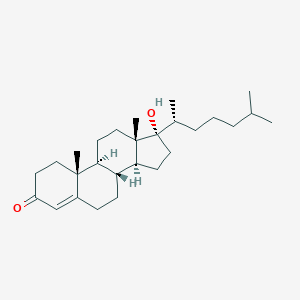

17-Hydroxycholest-4-en-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

17-Hydroxycholest-4-en-3-one, also known as this compound, is a useful research compound. Its molecular formula is C27H44O2 and its molecular weight is 400.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Cholestanols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Significance

Bile Acid Metabolism : C4 is primarily involved in the synthesis of bile acids, which are crucial for lipid digestion and absorption. It serves as a substrate for enzymes such as hydroxysteroid dehydrogenase (HSD3B7), facilitating the conversion of cholesterol to bile acids through a series of hydroxylation reactions. This process is vital for maintaining cholesterol homeostasis and preventing bile acid malabsorption, particularly in conditions like Crohn's disease (CD) and ulcerative colitis (UC) .

Clinical Applications

- Biomarker for Bile Acid Malabsorption : C4 levels are measured to assess bile acid malabsorption (BAM), especially in patients with inflammatory bowel diseases. Elevated serum C4 levels correlate with the severity of BAM, providing insights into disease progression and potential therapeutic responses .

- Diagnostic Tool in Liver Diseases : The quantification of C4 can aid in diagnosing liver conditions such as cirrhosis and hepatocellular carcinoma (HCC). Studies indicate that altered levels of bile acids, including C4, are associated with liver damage and can serve as indicators of hepatic function .

- Research on Cholesterol Metabolism : C4 is utilized in research to understand cholesterol metabolism's implications in obesity and cardiovascular diseases. Its role as a ligand for the pregnane X receptor (PXR) suggests potential therapeutic avenues for modulating cholesterol levels .

Bile Acid Malabsorption in Inflammatory Bowel Disease

A study involving 347 patients with CD and UC assessed serum levels of C4 to evaluate BAM. Results indicated that patients with extensive ileal resections had significantly higher C4 levels compared to controls, highlighting its utility as a diagnostic marker .

Cholesterol Metabolism in Cyp27a1 Knockout Mice

Research on Cyp27a1 knockout mice demonstrated elevated C4 levels, which correlated with increased oculomotor neurons in brain cultures. This finding underscores the compound's role in neurodevelopment and its potential implications in neurological disorders .

Summary of Applications

Análisis De Reacciones Químicas

Acid-Catalyzed Rearrangement

Under acidic conditions, 16α,17α-epoxide (5 ) undergoes rearrangement to form Δ¹³-16α-alcohol (10 ). This reaction highlights the compound’s sensitivity to steric and electronic environments .

Over-Epoxidation Side Reactions

Excess peroxy acid leads to double epoxidation , producing compounds 7 and 12 . These byproducts demonstrate the compound’s reactivity at multiple double bonds under non-optimized conditions .

Structural Analysis via NMR

The stereochemistry and regiochemistry of reaction products were confirmed using advanced NMR techniques:

-

¹H/¹³C NMR : Differentiated epoxide diastereomers and alcohol intermediates.

-

NOESY : Validated spatial arrangements in the steroidal backbone .

Biological Relevance

While 17α-hydroxycholest-4-en-3-one is primarily a synthetic target, structurally related compounds (e.g., 7α-hydroxy-4-cholesten-3-one) play critical roles in bile acid biosynthesis and disease biomarkers . For example:

-

Bile Acid Synthesis : 7α-hydroxy-4-cholesten-3-one is metabolized into cholic acid via 12α-hydroxylation .

-

Disease Biomarkers : Elevated serum levels correlate with bile acid malabsorption and irritable bowel syndrome .

Comparative Reactivity of Steroidal Derivatives

Propiedades

Número CAS |

157636-45-8 |

|---|---|

Fórmula molecular |

C27H44O2 |

Peso molecular |

400.6 g/mol |

Nombre IUPAC |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C27H44O2/c1-18(2)7-6-8-19(3)27(29)16-13-24-22-10-9-20-17-21(28)11-14-25(20,4)23(22)12-15-26(24,27)5/h17-19,22-24,29H,6-16H2,1-5H3/t19-,22-,23+,24+,25+,26+,27+/m1/s1 |

Clave InChI |

JPZQAAAKHXFVKO-AHXUHXIQSA-N |

SMILES |

CC(C)CCCC(C)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

SMILES isomérico |

C[C@H](CCCC(C)C)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |

SMILES canónico |

CC(C)CCCC(C)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

Sinónimos |

17-hydroxycholest-4-en-3-one |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.